2,5,7-Triazaspiro[3.4]octan-8-one
Overview
Description
2,5,7-Triazaspiro[3.4]octan-8-one is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand for Human ORL1 Receptor : The compound has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. It exhibits high affinity and selectivity, acting as a full agonist in biochemical assays (Röver et al., 2000).
Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors : Some derivatives of 2,5,7-Triazaspiro[3.4]octan-8-one have shown potent inhibitory activity against the epidermal growth factor receptor and exhibited moderate antiproliferative activity against MCF-7 cell line in vitro, suggesting potential applications in cancer treatment (Fleita et al., 2013).
Corrosion Inhibition in Mild Steel : The derivatives of this compound have been investigated for their corrosion inhibition properties for mild steel in acidic solutions. They have been shown to be effective inhibitors, functioning through both physical and chemical processes (Chafiq et al., 2020).
Anticancer Agents : Certain heterocyclic carbohydrazides derived from this compound have shown activity against leukemia cell lines, indicating their potential as anticancer agents (Mansour et al., 2003).
Ultrasound-Assisted Synthesis of Urea Derivatives : The ultrasound-assisted synthesis method has been applied to create novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This method offers advantages like environmental friendliness, energy efficiency, and greater selectivity (Velupula et al., 2021).
Solid-Phase Synthesis of Spiroimidazolidinone Derivatives : This compound has been used in the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support, demonstrating its utility in the field of combinatorial chemistry (Bedos et al., 2003).
Properties
IUPAC Name |
2,5,7-triazaspiro[3.4]octan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c9-4-5(1-6-2-5)8-3-7-4/h6,8H,1-3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZLHUTZKYUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C(=O)NCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619843 | |
Record name | 2,5,7-Triazaspiro[3.4]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693773-35-2 | |
Record name | 2,5,7-Triazaspiro[3.4]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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